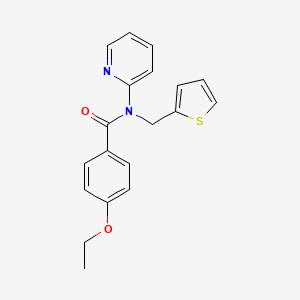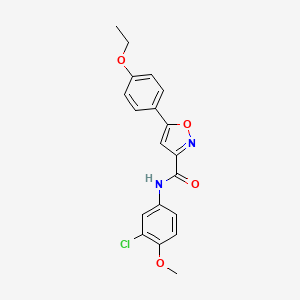![molecular formula C21H27FN2O3 B14985808 5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14985808.png)
5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a morpholine ring, and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the fluoro and methyl groups. The morpholine ring is then attached to the cyclohexyl group, which is subsequently linked to the benzofuran core through a carboxamide bond. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of neurological disorders and pain management.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide: This compound also contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond.
Indole derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Uniqueness
5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H27FN2O3 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
5-fluoro-3-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H27FN2O3/c1-15-17-13-16(22)5-6-18(17)27-19(15)20(25)23-14-21(7-3-2-4-8-21)24-9-11-26-12-10-24/h5-6,13H,2-4,7-12,14H2,1H3,(H,23,25) |
InChI-Schlüssel |
WBOBLUGNYKIZRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC3(CCCCC3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B14985728.png)
![2-({2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}methyl)-5-methyl-1H-benzimidazole](/img/structure/B14985732.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide](/img/structure/B14985748.png)
![5-methyl-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B14985755.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B14985758.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14985762.png)
![(2E)-N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14985768.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14985786.png)
![3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid](/img/structure/B14985792.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14985801.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14985806.png)
